2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol is a complex organic compound that features a brominated furan ring, a pyrazole ring, and a dimethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol typically involves multiple steps. One common route starts with the bromination of furan to obtain 5-bromofuran-2-yl derivatives. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The final step involves coupling the pyrazole derivative with 4,6-dimethylphenol under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-yl derivatives: These compounds share the bromofuran moiety and exhibit similar reactivity.
Pyrazole derivatives: Compounds with a pyrazole ring that may have different substituents.
Dimethylphenol derivatives: Compounds featuring the dimethylphenol moiety
Uniqueness
2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-8-5-9(2)15(19)10(6-8)11-7-12(18-17-11)13-3-4-14(16)20-13/h3-6,12,18-19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDLJMDFOXTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NNC(C2)C3=CC=C(O3)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.